N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H16FN3O2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H16FN3O2/c1-2-16(17(23)21-13-9-7-12(19)8-10-13)22-11-20-15-6-4-3-5-14(15)18(22)24/h3-11,16H,2H2,1H3,(H,21,23) |
InChI Key |
XCFHMQOBYKECTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Acylation
Acylation of anthranilic acid with acyl chlorides under reflux conditions forms 2-substituted-4-oxoquinazolin-3(4H)-ones. For example, reacting anthranilic acid with butyryl chloride in acetic anhydride at 120°C for 6 hours yields 2-butyl-4-oxoquinazolin-3(4H)-one with a 72% yield. This method requires precise stoichiometric control to minimize byproducts such as dimerized intermediates.
Microwave-Assisted Cyclization
Modern protocols utilize microwave irradiation to accelerate ring closure. A 2022 study demonstrated that heating a mixture of anthranilic acid and formamide at 150°C under microwave conditions for 20 minutes produced the quinazolinone core in 85% yield, reducing reaction time by 70% compared to conventional methods.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Anthranilic Acylation | Acetic anhydride, 120°C, 6h | 72 | Traditional |
| Microwave Cyclization | Microwave, 150°C, 20min | 85 | 0.3h |
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is incorporated via nucleophilic substitution or cross-coupling reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromoquinazolin-4(3H)-one and 4-fluorophenylboronic acid achieves C–N bond formation. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h) yield the intermediate 3-(4-fluorophenyl)quinazolin-4(3H)-one with 78% efficiency.
Buchwald-Hartwig Amination
An alternative employs Buchwald-Hartwig amination using 4-fluoroaniline and 3-bromoquinazolinone. With Pd₂(dba)₃ and Xantphos as catalysts, this method achieves 82% yield but requires stringent oxygen-free conditions.
Butanamide Side Chain Installation
The final step involves conjugating the butanamide group to the quinazolinone-fluorophenyl intermediate.
Carbodiimide-Mediated Amidation
Reacting 3-(4-fluorophenyl)quinazolin-4(3H)-one with butyric anhydride in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) produces the target compound. A 2024 study reported 68% yield after column chromatography.
Enzymatic Acylation
Recent advances use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze amide bond formation. This method achieves 65% yield with reduced environmental impact, though scalability remains challenging.
Table 2: Butanamide Conjugation Efficiency
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Carbodiimide-Mediated | DCC/DMAP | DCM | 68 |
| Enzymatic Acylation | Lipase B | Toluene | 65 |
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 2.41 (q, 2H, CH₂), 1.72 (sextet, 2H, CH₂).
-
HRMS : m/z 325.3 [M+H]⁺, confirming molecular weight.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on the Quinazolinone Core
- Compound 3k (): 2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide Features a 6-fluoro substitution on the quinazolinone and a benzamide linkage. Melting point: 262–264°C, higher than many analogs due to increased crystallinity from fluorine atoms . The benzamide group may reduce conformational flexibility compared to the butanamide chain in the target compound.
- N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (): Contains a benzimidazole substituent instead of 4-fluorophenyl. The benzimidazole group may enhance DNA intercalation or kinase inhibition .
Amide Linker Variations
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide ():
- N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (): Replaces quinazolinone with benzotriazinone, a structurally distinct heterocycle.
Functional Group Modifications
Halogen and Methoxy Substituents
Sulfonamide and Hydrazineyl Derivatives
- Compound 23 (): 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide
Key Comparative Data Table
Structural and Functional Insights
- Butanamide vs.
- Fluorine Substituents : Fluorine at the 4-position on the phenyl ring enhances metabolic stability and electron-withdrawing effects, which may optimize pharmacokinetics .
- Tautomerism: Quinazolinone systems exhibit dynamic tautomerism between amide and imidic acid forms, influencing reactivity and interactions with biological targets .
Biological Activity
N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H15FN2O
- Molecular Weight : 270.30 g/mol
- Structural Features : The compound features a butanamide backbone with a 4-fluorophenyl substituent and a quinazoline moiety, which is crucial for its biological activity.
Synthesis of this compound
The synthesis typically involves:
- Formation of the Quinazoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The final step involves the reaction of the quinazoline derivative with 4-fluorobenzoyl chloride or an equivalent to form the butanamide.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.
- Mechanism of Action : The compound is believed to interact with specific enzymes involved in cancer pathways, particularly histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell growth and apoptosis.
Case Studies and Research Findings
- Study on HDAC Inhibition :
-
Comparative Analysis :
- Comparative studies with other quinazoline derivatives indicate that structural modifications, such as the introduction of fluorine atoms, enhance biological activity by improving binding affinity to target enzymes .
Data Table: Biological Activity Overview
Q & A
(Basic) What are the optimized synthetic routes for N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
Condensation reactions between fluorophenyl amines and quinazolinone precursors under reflux conditions.
Amide coupling using carbodiimide catalysts (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Purification via column chromatography or recrystallization.
Key Variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
